molecular formula C9H5ClN2O B3345480 1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo- CAS No. 105600-11-1

1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-

Cat. No. B3345480
CAS RN: 105600-11-1
M. Wt: 192.6 g/mol
InChI Key: HWQJEVAMQPKSMU-UHFFFAOYSA-N
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Description

The compound “1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-” is a derivative of indole . Indole is a heterocyclic compound that is aromatic in nature and is known as benzopyrrole . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

Indole derivatives have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Mechanism of Action

The mechanism of action of indole derivatives is quite diverse. For instance, some indole derivatives have shown inhibitory activity against influenza A . Others have shown anti-inflammatory activities against carrageenan-induced edema in albino rats .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

6-chloro-2-oxo-1,3-dihydroindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-5-1-2-6-7(4-11)9(13)12-8(6)3-5/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQJEVAMQPKSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547169
Record name 6-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-

CAS RN

105600-11-1
Record name 6-Chloro-2-oxo-2,3-dihydro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 2
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 3
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 4
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 5
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-
Reactant of Route 6
1H-Indole-3-carbonitrile, 6-chloro-2,3-dihydro-2-oxo-

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